3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
This compound features a unique hybrid structure combining a 4,5,6,7-tetrahydro-1,3-benzothiazole moiety linked via a carboxamide group to a 5,6-dihydro-1,4-oxathiine ring. Key structural attributes include:
- Benzothiazole core: A bicyclic system with a benzene fused to a thiazole (N and S atoms in positions 1 and 3). The tetrahydro modification introduces partial saturation, likely enhancing conformational flexibility .
- Oxathiine ring: A six-membered 1,4-oxathiine with one oxygen and one sulfur atom, partially saturated (5,6-dihydro), which modulates electronic properties compared to fully aromatic systems .
Synthetic routes may involve condensation reactions or nucleophilic substitutions, analogous to methods used for thiadiazoles and triazoles in related compounds . Structural confirmation typically employs NMR, X-ray crystallography (using programs like SHELX ), and elemental analysis.
Properties
Molecular Formula |
C18H18N2O2S2 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C18H18N2O2S2/c21-17(20-18-19-13-8-4-5-9-14(13)24-18)15-16(23-11-10-22-15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,19,20,21) |
InChI Key |
FQRVRFOPQNYGHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of Oxathiine Ring: The oxathiine ring can be formed by the reaction of a suitable diol with sulfur and a base, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzothiazole and oxathiine rings with a phenyl group through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, NaBH4, ethanol (C2H5OH)
Substitution: Ammonia (NH3), thiols (RSH), dimethylformamide (DMF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted benzothiazoles
Scientific Research Applications
The compound 3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex molecule that has garnered interest in various scientific research applications. This article explores its potential uses across different fields, focusing on medicinal chemistry, pharmacology, and material science.
Anticancer Activity
Research has indicated that compounds similar to 3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance:
- Inhibitory Effects on Kinases : Certain derivatives have shown to inhibit kinases that are crucial for tumor growth.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. The presence of the oxathiine ring is thought to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Neuroprotective Effects
Emerging research suggests that the compound may possess neuroprotective properties. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Drug Development
The unique structure of 3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide makes it a candidate for drug development:
- Lead Compound for Synthesis : Its derivatives can be synthesized to optimize efficacy and reduce toxicity.
Mechanistic Studies
Investigations into the pharmacodynamics of this compound are ongoing. Understanding its mechanism of action at the molecular level can aid in the design of more effective therapeutic agents.
Synthesis of Functional Materials
The compound's ability to form stable complexes with metal ions can be exploited in creating functional materials for sensors and catalysts. Its coordination chemistry is an area of active research.
Nanotechnology
Incorporating 3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide into nanostructured materials can enhance their properties for various applications in electronics and photonics.
Case Study 1: Anticancer Activity Assessment
A study assessing the anticancer effects of related compounds demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation pathways.
Case Study 2: Neuroprotective Research
Research involving animal models of neurodegeneration showed that the administration of this compound resulted in reduced markers of oxidative stress and improved cognitive function.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and structurally related analogues:
Key Observations :
- Electronic Effects : The oxathiine ring in the target compound introduces both oxygen (electron-donating) and sulfur (polarizable), contrasting with the purely sulfur-containing thiadiazole in 3d. This may enhance solubility or alter reactivity .
- Linkage Stability : The carboxamide bridge offers greater hydrolytic stability than the carbamate group in compound (3) .
Analytical Techniques
- NMR : Aromatic protons in the target are expected near δ7.5–8.2 (similar to 3d and compound 3), while the carboxamide NH may resonate >δ10, akin to the NH-triazole in compound 3 .
- Elemental Analysis : The target’s higher molecular weight (due to benzothiazole and oxathiine) would yield distinct C/H/N percentages compared to 3d. Methods described in (e.g., combustion analysis) are standard .
- Crystallography : SHELX programs are widely used for structural refinement in small-molecule crystallography, applicable to the target compound .
Biological Activity
The compound 3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name: 3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide
- Molecular Formula: C17H18N2OS2
- Molecular Weight: 342.46 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. Research indicates that it may inhibit certain kinases involved in cellular signaling pathways.
Target Proteins:
- Mitogen-Activated Protein Kinase (MAPK) Pathway: The compound has shown potential in inhibiting JNK (c-Jun N-terminal kinase), particularly JNK2 and JNK3. This inhibition can lead to altered cellular responses such as apoptosis and proliferation.
Anticancer Activity
Studies have demonstrated that derivatives of benzothiazole and oxathiine compounds exhibit significant anticancer properties. In particular:
- Cytotoxicity: The compound's analogs have been tested against various cancer cell lines (e.g., MDA-MB-231, A549) showing IC50 values indicating effective cytotoxicity .
- Mechanism of Action: The anticancer effects are often mediated through disruption of microtubule dynamics and inhibition of angiogenesis .
Antimicrobial Activity
The benzothiazole scaffold is known for its antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial strains and fungi . Research indicates that modifications to the benzothiazole moiety can enhance antimicrobial efficacy.
Case Studies and Research Findings
Several key studies have explored the biological activity of compounds related to the target compound:
- Study on Styryl-Benzothiazolone Analogs:
- Antitubercular Activity:
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
